![molecular formula C19H13ClF3N3O2S B2524156 Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate CAS No. 338957-58-7](/img/structure/B2524156.png)
Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate
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Description
Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate is a useful research compound. Its molecular formula is C19H13ClF3N3O2S and its molecular weight is 439.84. The purity is usually 95%.
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Scientific Research Applications
Synthetic Strategies and Chemical Reactivities
Research on functionalized 1,2,4-triazin-5-one derivatives, including compounds structurally related to Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate, has increased due to their significance in medicinal, pharmacological, and biological fields. These compounds are explored for their anticancer, anti-HIV, antimicrobial properties, and their effects on enzymes like cellobiase produced by fungi. Their reactivity with electrophilic and nucleophilic reagents under various conditions has been documented, highlighting the influence of solvent polarity, temperature, and tautomeric forms on their behavior (Makki, Abdel-Rahman, & Alharbi, 2019).
Heterocyclic Compounds Bearing Triazine Scaffold
Triazines, including derivatives similar to Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate, are explored for their vast pharmacological activities. These activities encompass antibacterial, antifungal, anticancer, antiviral, antimalarial, anti-inflammatory, and anticonvulsant effects among others. The triazine scaffold serves as a critical moiety in medicinal chemistry for the development of future drugs due to its potent pharmacological efficacy (Verma, Sinha, & Bansal, 2019).
Analytical Methods for Determining Antioxidant Activity
Though not directly related to Ethyl 5-[(3-chlorophenyl)sulfanyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate, the analytical methods for evaluating antioxidant activity are significant in the context of assessing the biological activities of such compounds. Techniques like ABTS and DPPH assays are crucial for understanding the antioxidant potential of heterocyclic compounds, including triazines. This knowledge aids in the development of compounds with desired therapeutic effects, particularly in combating oxidative stress-related diseases (Munteanu & Apetrei, 2021).
properties
IUPAC Name |
ethyl 5-(3-chlorophenyl)sulfanyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3O2S/c1-2-28-18(27)15-17(29-14-8-4-7-13(20)10-14)24-16(26-25-15)11-5-3-6-12(9-11)19(21,22)23/h3-10H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXNJESVADVQDSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC(=CC=C2)C(F)(F)F)SC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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